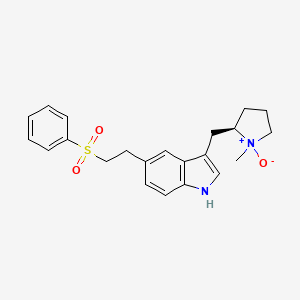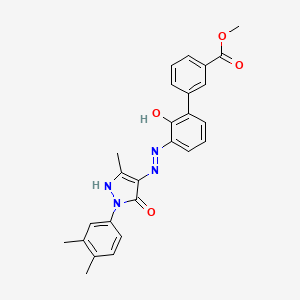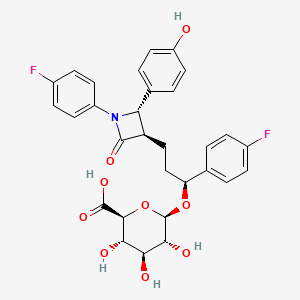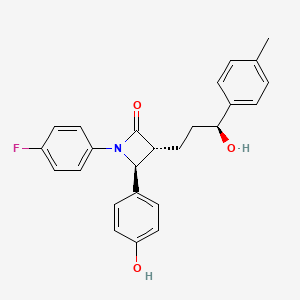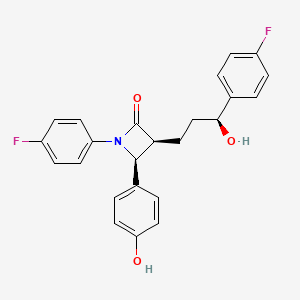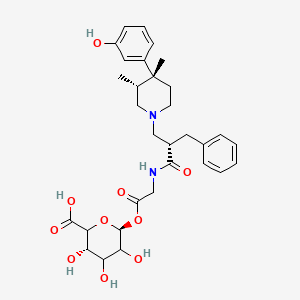
Alvimopan Acyl Glucuronide (mixture of isomers)
Vue d'ensemble
Description
Alvimopan Acyl-beta-D-glucuronide is a metabolite of Alvimopan . It has a molecular formula of C31H40N2O10 and a molecular weight of 600.7 g/mol . The IUPAC name for this compound is 6-[2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid .
Synthesis Analysis
The synthesis of Alvimopan Acyl Glucuronide involves the glucuronidation process, which is the most common phase II metabolic pathway to eliminate small molecule drugs from the body . A method to differentiate acyl-, O-, and N- glucuronides using chemical derivatization has been described . This involves the derivatization of carboxyl and hydroxyl groups present on the aglycone and its glucuronide metabolite .Molecular Structure Analysis
The molecular structure of Alvimopan Acyl-beta-D-glucuronide is complex, with multiple functional groups and stereo centers . The compound has a high topological polar surface area of 186 Ų, indicating a high degree of polarity . The compound also has a high complexity score of 961, computed by Cactvs 3.4.6.11 .Chemical Reactions Analysis
The reactivity of acyl glucuronides is a subject of interest due to their potential to form reactive intermediates . The rate of degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .Physical And Chemical Properties Analysis
Alvimopan Acyl-beta-D-glucuronide has several notable physical and chemical properties. It has a molecular weight of 600.7 g/mol and a molecular formula of C31H40N2O10 . The compound has a high topological polar surface area of 186 Ų, indicating a high degree of polarity . It also has a high complexity score of 961, computed by Cactvs 3.4.6.11 .Applications De Recherche Scientifique
Metabolic Stability Assessment
Acyl glucuronides, including Alvimopan Acyl Glucuronide, are often studied for their metabolic stability. This is crucial in drug discovery and lead optimization to ensure that a drug candidate has a favorable metabolic profile for further development .
Bioactivation Potential Identification
Research into acyl glucuronides like Alvimopan Acyl Glucuronide can help identify the potential for bioactivation of drugs. This is important for predicting possible adverse drug reactions .
Safety Study Species Selection
The study of acyl glucuronides is also used to select appropriate species for safety studies. This helps in understanding how different species metabolize drugs and can predict human responses .
Detection of Disproportionate Metabolites
Alvimopan Acyl Glucuronide may be used to detect disproportionate metabolites in nonclinical safety evaluations, which is vital for assessing the safety of drug candidates .
Evaluation of Clearance Mechanism
Understanding the clearance mechanism of drugs is another application of acyl glucuronide research. Alvimopan Acyl Glucuronide studies could provide insights into how drugs are excreted from the body .
Toxicity Implications
The degradation behavior of acyl glucuronides, including Alvimopan Acyl Glucuronide, has implications for drug-induced toxicities. Their rate of degradation can be associated with protein adduct formation and toxicity .
Drug Conjugation Pathway Analysis
Conjugation with glucuronic acid is a significant pathway in drug metabolism. Studying compounds like Alvimopan Acyl Glucuronide helps understand this pathway’s role in drug excretion and circulation in plasma .
Mécanisme D'action
Target of Action
Alvimopan Acyl Glucuronide primarily targets the mu-opioid receptors (MOR) in the gastrointestinal tract . These receptors play a crucial role in modulating pain and other physiological responses.
Mode of Action
Alvimopan Acyl Glucuronide acts as a competitive antagonist of the mu-opioid receptors . It binds to these receptors with a Ki of 0.2 ng/mL . Unlike other opioid antagonists, Alvimopan owes its selectivity for peripheral receptors to its pharmacokinetics .
Biochemical Pathways
The compound is involved in the glucuronidation pathway , which is a common phase II metabolic pathway to eliminate small molecule drugs from the body . The glucuronidation of carboxylic acid-containing drugs results in the formation of acyl glucuronides . These glucuronides often circulate in plasma before being excreted in urine and bile .
Pharmacokinetics
Alvimopan’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor, resulting in a low oral bioavailability of less than 7% .
Result of Action
The action of Alvimopan Acyl Glucuronide results in the acceleration of the gastrointestinal recovery period following surgical procedures that involve bowel resection . It is used to avoid postoperative ileus following small or large bowel resection .
Action Environment
The action of Alvimopan Acyl Glucuronide can be influenced by various environmental factors. For instance, the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems can affect the action of the compound . Furthermore, the inherent instability of acyl glucuronides under physiological conditions can also influence the compound’s action .
Orientations Futures
While there is circumstantial evidence that drugs forming acyl glucuronide metabolites can be associated with rare, but severe idiosyncratic toxic reactions, many widely prescribed drugs with good safety records are also metabolized through acyl glucuronidation . Therefore, there is a need to understand the various factors that can affect the safety of acyl glucuronide-producing drugs .
Propriétés
IUPAC Name |
(3S,6S)-6-[2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41)/t18-,20-,24?,25-,26?,27?,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXURJOYZYSQEO-KWMVRZSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
